2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

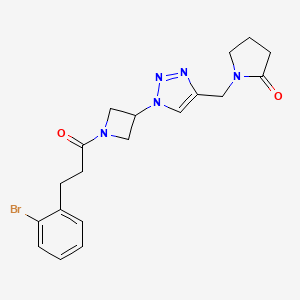

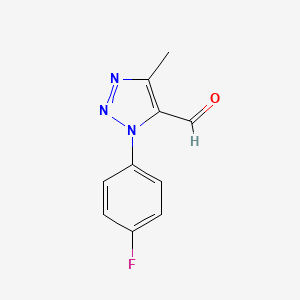

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a compound with the molecular weight of 166.2 . It is an oil-like substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H11FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2 . This indicates that the compound has a tetrahydronaphthalene backbone with a fluoro group at the 2-position and a hydroxyl group at the 1-position. Physical And Chemical Properties Analysis

This compound is an oil-like substance at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

PET Imaging

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol derivatives have been used in the synthesis of fluorine-18-labeled compounds for PET (Positron Emission Tomography) imaging. For instance, a study by Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for imaging retinoid X receptors, a key target in various diseases including cancer and Alzheimer's disease (Wang et al., 2014).

Liquid Crystal Materials

Kusumoto et al. (2004) designed liquid crystal materials with a fluoro-substituted tetrahydronaphthalene structure for use in active matrix LCDs. These materials exhibited desirable properties like wide nematic temperature range and large dielectric anisotropy, crucial for TFT displays (Kusumoto et al., 2004).

Organic Synthesis

Ooi et al. (2003) explored the use of fluorotetraphenylbismuth for the alpha-phenylation of carbonyl compounds, demonstrating the potential of organobismuth(V) compounds in organic synthesis. Their methodology involved 2-phenyl-1-tetralone synthesis, highlighting the versatility of fluoro-substituted tetrahydronaphthalenes (Ooi et al., 2003).

Asymmetric Synthesis

Lázaro et al. (2016) developed methods for the enantioenriched synthesis of 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives. This research highlights the use of fluoro-substituted tetrahydronaphthalenes in synthesizing compounds with potential pharmaceutical applications (Lázaro et al., 2016).

Self-Assembled Structures

Silly et al. (2017) investigated the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, observing chiral close-packed herringbone structures and porous pinwheel nanoarchitectures. Such molecular self-assembly has implications in nanotechnology and materials science (Silly et al., 2017).

Chiral Auxiliaries

Orsini et al. (2005) synthesized (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary for asymmetric Reformatsky reactions, essential for the synthesis of chiral molecules in medicinal chemistry (Orsini et al., 2005).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZGIIWWMALWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2435170.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2435171.png)

![2-[(Pyridin-2-yl)methoxy]pyrimidine](/img/structure/B2435175.png)

![Ethyl 3-[[4-(dimethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2435178.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2435182.png)

![5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2435185.png)

![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)

![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)